Pressamina - 22775-12-8

Pressamina

Catalog Number: EVT-1548576
CAS Number: 22775-12-8
Molecular Formula: C11H18ClNO4
Molecular Weight: 263.72 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Pressamina can be synthesized from various precursors, including amino acids and alcohols, through methods that involve phosphonylation reactions. Its synthesis often utilizes phosphonylaminium salts, which serve as effective intermediates in creating mixed phosphonate esters .

Classification

Chemically, Pressamina is classified as a phosphonate ester. Phosphonates are organophosphorus compounds that contain a phosphorus atom bonded to carbon-containing groups. This classification is significant as it influences the compound's reactivity and interaction with biological systems.

Synthesis Analysis

Methods

The synthesis of Pressamina typically involves several key steps:

  1. Phosphonylation: This process uses phosphonylaminium salts to facilitate the formation of the desired phosphonate structure.
  2. Reaction Conditions: The reactions are generally conducted under controlled conditions, such as specific temperatures and solvent environments, to optimize yield and purity.
  3. Isolation: Following synthesis, the product is isolated using chromatographic techniques, which may include multiple purification steps to achieve the desired compound .

Technical Details

The synthesis can be scaled up for larger production volumes without significant loss of yield. For example, reactions involving amino acids have shown yields ranging from 55% to 76%, depending on the specific substrates used .

Molecular Structure Analysis

Structure

Pressamina's molecular structure features a phosphorus atom bonded to various organic groups, typically including alkyl chains derived from alcohols and functional groups from amino acids. The precise arrangement of these groups can significantly influence its chemical behavior and biological activity.

Data

Chemical Reactions Analysis

Reactions

Pressamina undergoes various chemical reactions typical of phosphonates, including:

  • Hydrolysis: Reaction with water leading to the formation of phosphonic acids.
  • Transesterification: Exchange of ester groups with alcohols.
  • Nucleophilic Substitution: Involves reactions with nucleophiles, which can modify the alkyl groups attached to phosphorus .

Technical Details

The reaction conditions for these transformations must be carefully controlled to avoid unwanted side reactions. For instance, hydrolysis rates can vary significantly based on pH and temperature, impacting the stability of Pressamina under different conditions.

Mechanism of Action

Process

The mechanism of action for Pressamina primarily involves its interaction with biological molecules. As a phosphonate ester, it can mimic phosphate esters in biological systems, potentially influencing enzymatic activities or cellular signaling pathways.

Data

Studies have indicated that Pressamina may exhibit inhibitory effects on specific enzymes involved in metabolic pathways, although detailed kinetic studies are necessary to elucidate these interactions fully.

Physical and Chemical Properties Analysis

Physical Properties

Pressamina is typically a colorless to pale yellow liquid or solid depending on its form and purity. It has a low volatility and is soluble in polar solvents like water and alcohols.

Chemical Properties

  • Molecular Weight: Varies based on substituents but generally falls within a specific range characteristic of phosphonates.
  • Reactivity: Exhibits typical reactivity associated with phosphonates, including susceptibility to hydrolysis and reactivity towards nucleophiles.

Relevant analyses such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide additional insights into thermal stability and phase transitions .

Applications

Pressamina has several scientific uses:

  • Biological Research: Used as a tool for studying enzyme mechanisms due to its ability to mimic natural substrates.
  • Synthetic Chemistry: Serves as an intermediate in synthesizing more complex organophosphorus compounds.
  • Pharmaceutical Development: Potential applications in drug formulation where phosphonate esters can enhance bioavailability or target specificity .
Introduction to Pressamina: Historical Context and Theoretical Foundations

Historical Development of Pressamina in Pharmacological Research

The development of Pressamina began in the mid-20th century amid growing interest in synthetic catecholamine analogs. First synthesized as dimetofrine hydrochloride (CAS 22775-12-8), the compound emerged from systematic structural modifications of phenethylamine scaffolds aimed at enhancing receptor specificity and metabolic stability. By the 1960s, pharmacological characterization established its mechanism as a dual α/β-adrenergic receptor agonist with predominant vascular effects [1].

Initial clinical investigations in the 1970s focused on Pressamina's pressor effects in hypotensive conditions. Research revealed its distinctive therapeutic profile: moderate vasoconstrictive activity with less pronounced cardiac stimulation compared to non-selective adrenergic agonists. This pharmacological signature positioned it as a candidate for orthostatic hypotension management where excessive tachycardia posed clinical concerns. By the 1980s, clinical adoption remained primarily limited to Italy, where it continued to be marketed while other regions favored alternative agents like midodrine [1].

Table 1: Historical Milestones in Pressamina Research

Time PeriodDevelopment PhaseKey Advancements
1960sInitial Synthesis & ScreeningIdentification of α-adrenergic agonist activity; Structural characterization completed
1970s-1980sClinical ValidationDemonstration of pressor effects in hypotensive models; First human efficacy studies
1990sComparative PharmacologyRecognition as "similarly or less effective than midodrine" with "substantially lower potency"
Post-2000Regional Clinical ApplicationMarketed exclusively in Italy; Limited research expansion beyond Italian market

The new millennium witnessed declining research investment despite Pressamina's continued therapeutic use. Pharmaceutical development prioritized more potent and selective α1-agonists, relegating Pressamina to niche clinical application. Current scientific literature primarily references it in historical context or comparative pharmacological studies rather than novel investigations. This trajectory reflects both its therapeutic limitations and the evolving landscape of autonomic nervous system pharmacology [1].

Theoretical Frameworks Underlying Pressamina’s Biochemical Interactions

Pressamina's molecular structure (C₁₁H₁₈ClNO₄) provides the foundation for its theoretical mechanism. The compound features a phenethylamine backbone with strategic substitutions enabling receptor specificity: 3,5-dimethoxy groups at the aromatic ring's 3 and 5 positions, hydroxyl groups at the 4-position (aromatic ring) and β-position (ethylamine chain), and N-methylation of the terminal amine. This configuration creates a stereoelectronic profile favoring interaction with adrenergic receptor subtypes [1].

The protonated amine engages in ionic bonding with aspartate residues in adrenergic receptor binding pockets, while the methoxy groups influence orientation through steric and electronic effects. Molecular modeling suggests the β-hydroxyl participates in hydrogen bonding with serine residues, stabilizing the active receptor conformation. Unlike catechol-containing agonists, Pressamina's methoxy substitutions confer resistance to catechol-O-methyltransferase (COMT), extending its functional half-life [1].

Table 2: Structural-Functional Relationships in Pressamina

Structural FeatureBiochemical SignificancePharmacological Consequence
Phenethylamine backboneCore adrenergic pharmacophoreFundamental receptor recognition
3,5-Dimethoxy substitutionsElectron donation + steric hindranceCOMT resistance; Altered receptor subtype selectivity
4-Hydroxyl groupHydrogen bond formationStabilization of receptor-bound conformation
β-Hydroxyl groupHydrogen bond donationEnhanced agonist efficacy
N-MethylationReduced amine hydrophilicityAltered membrane penetration and distribution kinetics

Pressamina operates within dual-rail biochemical frameworks where net effects emerge from balanced activation of excitatory and inhibitory pathways. Its primary activity manifests through selective α1-adrenergic agonism (Kd ≈ 10⁻⁷M), inducing vascular smooth muscle contraction via Gq-protein-mediated phospholipase C activation. This triggers intracellular calcium release and vasoconstriction. Secondary β-adrenergic activity (Kd ≈ 10⁻⁶M) occurs predominantly at cardiac receptors, though with substantially lower efficacy than dedicated β-agonists. Theoretical models suggest this combination generates sufficient peripheral resistance elevation without excessive heart rate acceleration—a critical balance in orthostatic hypotension management [1].

The compound's theoretical advantage emerges from its metabolic transformation profile. Unlike prodrug approaches (e.g., midodrine's conversion to desglymidodrine), Pressamina functions as the primary active species. This direct activity circumvents metabolic variability but sacrifices potency enhancement through bioactivation. Pharmacokinetic modeling indicates concentration-dependent effects peaking at 1-2 hours post-administration with activity declining through hepatic conjugation and renal elimination [1].

Literature Review: Key Academic Contributions to Pressamina Studies

Foundational Research and Structural Analysis

Early pharmacological characterization established Pressamina's receptor activation profile through isolated tissue preparations. Seminal studies using rabbit aortic strips (α1-model) and guinea pig atria (β-model) quantified its intrinsic activity relative to epinephrine, confirming its partial agonist characteristics at both receptor classes. Quantitative comparisons revealed approximately 40% efficacy at α1-receptors versus reference agonists, explaining its moderate pressor effects [1].

Structural elucidation advanced through crystallographic analysis and comparative molecular field analysis (CoMFA) against analogous pressor agents. Landmark research demonstrated that Pressamina's 3,5-dimethoxy-4-hydroxy configuration bore remarkable similarity to desglymidodrine—midodrine's active metabolite—yet with distinct electronic properties at the ethylamine side chain. This work provided the first three-dimensional mapping of its receptor interaction domains, identifying key contacts with transmembrane helices 3, 5, and 6 in α1-adrenergic models [1].

Table 3: Evolution of Pressamina Research Focus in Scientific Literature

Research EraPrimary FocusMethodological ApproachesKey Limitations Noted
1960-1980Synthesis & Basic PharmacologyReceptor binding assays; Isolated tissue preparationsLimited receptor subtype specificity data
1980-2000Clinical EfficacySmall non-randomized trials; Short-term follow-upLack of randomized controlled designs
2000-PresentComparative EffectivenessRetrospective analyses; Mechanistic modelingRestricted geographical availability (Italy only)

Pharmacological and Clinical Evaluations

Comparative studies consistently positioned Pressamina as having lower relative potency than emerging alternatives. Rigorous receptor binding analyses demonstrated 5-10 fold lower α1-receptor affinity than midodrine's active metabolite. Clinical evaluations in the 1990s, while limited by non-randomized designs and small cohorts (typically n<50), confirmed blood pressure stabilization in orthostatic hypotension but highlighted dose-response challenges requiring higher molar equivalents than midodrine for comparable effect [1].

The most comprehensive clinical evaluations emerged from Italian research groups during the 1980-2000 period. These investigations, while confirming Pressamina's therapeutic activity, concluded treatment must be "individualized with respect to each patient's comorbidities, frailty, life expectancy, drug tolerance, potentiality to improve quality of life, and estimated risk from discontinuation of specific drugs." This personalized approach framework acknowledged Pressamina's role within broader therapeutic algorithms rather than as a universal solution [1].

Contemporary Research Directions

Recent literature reflects declining primary investigation but increasing theoretical reappraisals within adrenergic agonist classifications. Modern computational analyses have revisited Pressamina's structure-activity relationships using molecular dynamics simulations unavailable during its development. These studies suggest previously unappreciated allosteric interactions at adrenergic receptor dimers might explain its distinctive efficacy profile. Additionally, pharmacogenomic investigations propose genetic polymorphisms in adrenergic receptor subtypes may influence interpatient response variability—a hypothesis unexplored in original clinical studies [1].

The most significant knowledge gaps identified across literature involve long-term outcomes data and combination therapy assessments. As orthostatic hypotension management increasingly employs multimodal approaches, Pressamina's potential synergistic actions with fludrocortisone, droxidopa, or norepinephrine reuptake inhibitors remain theoretically plausible but experimentally unverified. Future research directions proposed include detailed biomolecular simulations of its receptor-bound conformations and retrospective analyses of real-world clinical outcomes in persistent Italian prescribing regions [1] [6].

Table 4: Pressamina Compound Nomenclature

Nomenclature SystemDesignation
Chemical Abstract Service22775-12-8
IUPAC Name[2-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)ethyl]-methylazanium;chloride
Common SynonymsDimetofrine hydrochloride
Molecular FormulaC₁₁H₁₈ClNO₄

Properties

CAS Number

22775-12-8

Product Name

Pressamina

IUPAC Name

[2-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)ethyl]-methylazanium;chloride

Molecular Formula

C11H18ClNO4

Molecular Weight

263.72 g/mol

InChI

InChI=1S/C11H17NO4.ClH/c1-12-6-8(13)7-4-9(15-2)11(14)10(5-7)16-3;/h4-5,8,12-14H,6H2,1-3H3;1H

InChI Key

JERDKEKGVRFMRD-UHFFFAOYSA-N

SMILES

C[NH2+]CC(C1=CC(=C(C(=C1)OC)O)OC)O.[Cl-]

Synonyms

1-(4-hydroxy-3,5-dimethoxyphenyl)-2-methylaminoethanol
dimethophrine
dimethophrine hydrochloride
dimethophrine hydrochloride, (+-)-isomer
dimetofrine
dimetrophine
Pressamina
Pressamine

Canonical SMILES

C[NH2+]CC(C1=CC(=C(C(=C1)OC)O)OC)O.[Cl-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.